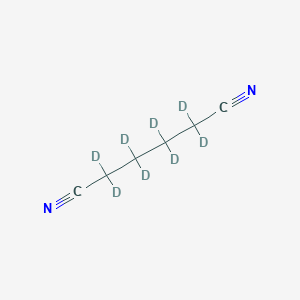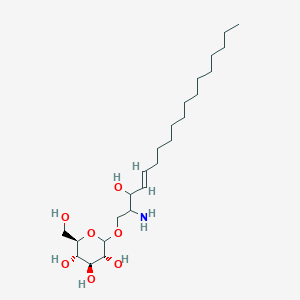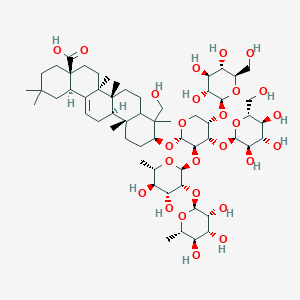
Adiponitril-d8
Übersicht
Beschreibung
Adiponitrile-d8, also known as 1,4-Dicyanobutane-d8 or Hexanedinitrile-d8, is a deuterated form of adiponitrile. It is a colorless, viscous liquid with the chemical formula NC(CD2)4CN. The compound is primarily used as a precursor in the production of Nylon 6,6 and other polyamides. The deuterium atoms in adiponitrile-d8 make it particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
Adiponitrile-d8 has several scientific research applications, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms in adiponitrile-d8 make it an excellent internal standard or solvent for NMR spectroscopy, providing clear and distinct signals.
Isotope Labeling Studies: Adiponitrile-d8 is used in isotope labeling studies to trace the pathways and mechanisms of chemical reactions.
Polymer Chemistry: The compound serves as a precursor in the synthesis of deuterated polyamides, which are used in various industrial applications.
Material Science: Adiponitrile-d8 is used in the development of advanced materials with specific properties, such as enhanced thermal stability and mechanical strength
Wirkmechanismus
Target of Action
Adiponitrile-d8, also known as 1,4-Dicyanobutane-d8 or Hexanedinitrile-d8 , is a high-purity, high boiling, liquid, aliphatic dinitrile It’s known that adiponitrile, the non-deuterated form, is primarily used in the synthesis of hexamethylenediamine (hmda), a component of nylon 6,6 .
Mode of Action
It’s known that the non-deuterated form, adiponitrile, is used in the production of hmda, which is then used to produce nylon 6,6 . The deuterated form, Adiponitrile-d8, likely follows a similar pathway, but with the presence of deuterium atoms.
Biochemical Pathways
Adiponitrile is a key precursor in the production of HMDA, which is specifically used for the production of nylon 66 . The current production of adiponitrile involves ammoniation-dehydration of adipic acid, electrolytic dimerization of acrylonitrile, or hydrocyanation of 1,3-butadiene . These processes involve high energy consumption and utilize highly toxic raw materials . A biocatalytic production process of α, ω-dinitriles, which avoids the need of hydrogen cyanide and leads to the dinitriles with excellent selectivity by employing aldoxime dehydratases, has been reported .
Pharmacokinetics
It’s known that adiponitrile-d8 has a boiling point of 295 °c and a density of 1021 g/mL at 25 °C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Adiponitrile-d8 can be synthesized through the deuteration of adiponitrile. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic deuteration of adiponitrile using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and elevated temperatures to ensure complete deuteration.
Industrial Production Methods: Adiponitrile itself is produced on an industrial scale through two primary methods:
Thermal Hydrocyanation of Butadiene: This method involves the reaction of butadiene with hydrogen cyanide (HCN) in the presence of a catalyst, such as nickel or cobalt, to produce adiponitrile.
Electrochemical Hydrodimerization of Acrylonitrile: This green chemical process uses water-based electrolytes and renewable electricity sources, such as wind or sunlight, to convert acrylonitrile into adiponitrile. .
Analyse Chemischer Reaktionen
Types of Reactions: Adiponitrile-d8 undergoes various chemical reactions, including:
Reduction: Adiponitrile-d8 can be reduced to hexamethylenediamine-d12 using hydrogen gas (H2) and a suitable catalyst, such as Raney nickel.
Hydrolysis: The compound can be hydrolyzed to adipic acid-d8 in the presence of water and an acid catalyst, such as sulfuric acid.
Substitution: Adiponitrile-d8 can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, to form substituted derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), Raney nickel catalyst, elevated temperatures, and high pressure.
Hydrolysis: Water, sulfuric acid, and elevated temperatures.
Substitution: Nucleophiles (amines, alcohols), appropriate solvents (e.g., ethanol), and mild heating.
Major Products:
Reduction: Hexamethylenediamine-d12.
Hydrolysis: Adipic acid-d8.
Substitution: Various substituted derivatives depending on the nucleophile used
Vergleich Mit ähnlichen Verbindungen
Adiponitrile-d8 can be compared with other similar compounds, such as:
Adiponitrile: The non-deuterated form of adiponitrile-d8, used in the production of Nylon 6,6 and other polyamides.
Hexanedinitrile: Another dinitrile compound with similar chemical properties but different applications.
Acrylonitrile: A precursor in the electrochemical hydrodimerization process to produce adiponitrile.
Uniqueness: The uniqueness of adiponitrile-d8 lies in its deuterium atoms, which make it particularly useful in NMR spectroscopy and isotope labeling studies. The presence of deuterium atoms also imparts unique properties to the resulting polymers, such as enhanced thermal stability and mechanical strength .
Eigenschaften
IUPAC Name |
2,2,3,3,4,4,5,5-octadeuteriohexanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-5-3-1-2-4-6-8/h1-4H2/i1D2,2D2,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGRAWJCKBQKAO-SVYQBANQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC#N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C#N)C([2H])([2H])C([2H])([2H])C([2H])([2H])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583826 | |
| Record name | (~2~H_8_)Hexanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34006-32-1 | |
| Record name | Hexanedinitrile-d8 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34006-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (~2~H_8_)Hexanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 34006-32-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B128608.png)


![5-[4-[[4-(3-Carboxy-4-chloroanilino)phenyl]-chloro-phenylmethyl]anilino]-2-chlorobenzoic acid](/img/structure/B128622.png)
![[1-[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B128626.png)









